[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound featuring multiple functional groups, including a benzylsulfanyl group, an ethylphenyl group, and a triazatricyclo structure
Properties
IUPAC Name |
[7-benzylsulfanyl-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-3-18-9-11-20(12-10-18)25-29-26-23(27(30-25)33-16-19-7-5-4-6-8-19)13-22-21(15-31)14-28-17(2)24(22)32-26/h4-12,14,31H,3,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKBJYOBXBERNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be approached through several synthetic routes. One possible method involves the following steps:
Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium sulfide in an organic solvent such as ethanol.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.
Construction of the Triazatricyclo Structure: This step involves a multi-step synthesis starting from readily available precursors such as cyclohexanone and hydrazine, followed by cyclization reactions to form the triazatricyclo core.
Final Assembly: The final step involves the coupling of the benzylsulfanyl and ethylphenyl intermediates with the triazatricyclo core under suitable reaction conditions, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazatricyclo core.
Substitution: The methanol group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazatricyclo derivatives
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
In chemistry, [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may have potential as a biochemical probe or a pharmacological agent. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural complexity may allow it to modulate specific molecular pathways, offering opportunities for the treatment of diseases.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in catalysis or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzylsulfanyl group could form covalent bonds with thiol groups in proteins, while the triazatricyclo core might engage in non-covalent interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
[7-(Benzylsulfanyl)-5-(4-methylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: Similar structure but with a methyl group instead of an ethyl group.
[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The uniqueness of [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol lies in its combination of functional groups and the triazatricyclo core. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Features
The compound's structure is characterized by:
- Tricyclic Framework : A unique triazatricyclo structure that contributes to its biological properties.
- Functional Groups : The presence of benzylsulfanyl and ethylphenyl groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The benzylsulfanyl group is known for enhancing the efficacy of antimicrobial agents by interacting with bacterial cell membranes.
2. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Its structural complexity allows it to interact with multiple cellular pathways involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in tumor growth and proliferation.
3. Enzyme Inhibition
The compound shows potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. This property is critical for developing targeted therapies.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Activity Evaluation | Demonstrated significant inhibition of Gram-positive bacteria using derivatives of triazatricyclo compounds. |
| Study 2 : Anticancer Screening | Identified cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound in cancer therapy. |
| Study 3 : Enzyme Interaction Studies | Showed that the compound could effectively inhibit enzymes linked to inflammatory responses, indicating therapeutic potential in inflammatory diseases. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound binds to specific targets such as enzymes and receptors, modulating their activity.
- Signal Transduction Pathways : It may influence various signal transduction pathways involved in cell growth and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Similar Tricyclic Compound A | Tricyclic structure with different substituents | Antimicrobial |
| Similar Tricyclic Compound B | Contains a thiazole ring | Anticancer |
| This Compound | Unique triazatricyclo framework with sulfanyl group | Antimicrobial, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
